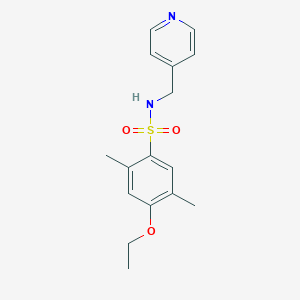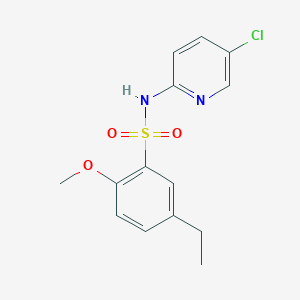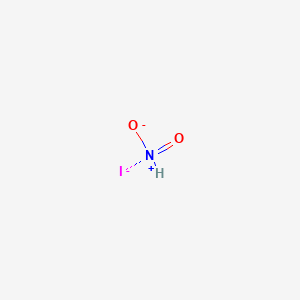
4-ethoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EDP-239 and belongs to the class of sulfonamide compounds. In
Mécanisme D'action
The mechanism of action of EDP-239 involves the inhibition of p38 MAP kinase activity. This protein is involved in various cellular processes, including inflammation, cell growth, and differentiation. By inhibiting the activity of p38 MAP kinase, EDP-239 can reduce inflammation and suppress tumor growth. EDP-239 may also have other mechanisms of action, which require further investigation.
Biochemical and Physiological Effects:
EDP-239 has been shown to have significant biochemical and physiological effects. In preclinical studies, EDP-239 has been shown to reduce inflammation and tumor growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. EDP-239 has been well-tolerated in animal studies, and no significant adverse effects have been reported.
Avantages Et Limitations Des Expériences En Laboratoire
EDP-239 has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. EDP-239 has been shown to have potent anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these processes. However, EDP-239 has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues may vary. Further studies are needed to determine the optimal concentration and duration of EDP-239 treatment for different experiments.
Orientations Futures
There are several future directions for research on EDP-239. One area of interest is the development of EDP-239 as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the efficacy and safety of EDP-239 in animal models and humans. Another area of interest is the investigation of the mechanism of action of EDP-239 and its effects on different cellular processes. This will help to determine the optimal conditions for using EDP-239 in various experiments. Finally, the development of new analogs of EDP-239 may lead to the discovery of more potent and selective inhibitors of p38 MAP kinase.
Méthodes De Synthèse
The synthesis of EDP-239 involves several steps, including the reaction of 4-bromomethylpyridine with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonia to obtain the final product. The purity and yield of EDP-239 can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
EDP-239 has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. EDP-239 has been shown to inhibit the activity of a specific protein called p38 MAP kinase, which is involved in inflammation and cancer cell growth. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation. EDP-239 has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C16H20N2O3S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-ethoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-9-13(3)16(10-12(15)2)22(19,20)18-11-14-5-7-17-8-6-14/h5-10,18H,4,11H2,1-3H3 |
Clé InChI |
WKFNSFCHZIPKDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=NC=C2)C |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)




![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)




